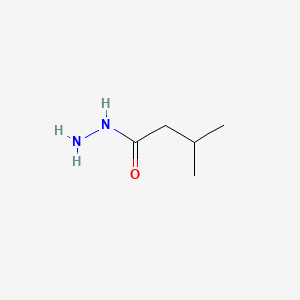

3-Methylbutanohydrazide

Beschreibung

The exact mass of the compound 3-Methylbutanohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523270. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylbutanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbutanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)3-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNKZWDYYSHLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179049 | |

| Record name | Butanoic acid, 3-methyl-, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24310-18-7 | |

| Record name | Butanoic acid, 3-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24310-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutanehydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24310-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBUTANEHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KR4OE07SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylbutanohydrazide from Isovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylbutanohydrazide, a valuable building block in medicinal chemistry and drug development, starting from isovaleric acid. This document outlines two primary synthetic pathways, complete with detailed experimental protocols and expected quantitative data based on analogous reactions. The information is presented to be directly applicable for a laboratory setting.

Introduction

3-Methylbutanohydrazide, also known as isovaleric hydrazide, is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its synthesis from the readily available starting material, isovaleric acid (3-methylbutanoic acid), can be accomplished through several reliable methods. This guide focuses on two common and effective strategies: the acyl chloride pathway and the ester hydrazinolysis pathway.

Synthetic Pathways Overview

The conversion of isovaleric acid to 3-methylbutanohydrazide involves the formation of an activated isovaleric acid derivative, which is then reacted with hydrazine. The two pathways detailed below represent robust methods to achieve this transformation.

Caption: Overview of synthetic strategies from isovaleric acid.

Pathway 1: The Acyl Chloride Route

This is often the more direct route, involving the conversion of isovaleric acid to isovaleryl chloride, followed by reaction with hydrazine.

Caption: Workflow for the acyl chloride synthetic route.

Experimental Protocol: Synthesis of Isovaleryl Chloride

Warning: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (containing aqueous NaOH), add isovaleric acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

The crude isovaleryl chloride can be purified by fractional distillation.

Experimental Protocol: Synthesis of 3-Methylbutanohydrazide

This protocol is adapted from a similar synthesis of pivaloyl hydrazide and is expected to provide good yields of the desired product while minimizing the formation of the diacyl byproduct.[1]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium hydroxide (1.0 eq) in water.

-

Add hydrazine hydrate (1.25 eq of a 35% aqueous solution) in one portion.[1]

-

Cool the mixture in an ice-water/acetone bath to an internal temperature of -5 to 0 °C.

-

Add the previously synthesized isovaleryl chloride (1.0 eq) dropwise over 40-60 minutes, ensuring the internal temperature is maintained between -5 and 0 °C.[1]

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at this temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data (Expected)

The following data is based on the analogous synthesis of pivaloyl hydrazide and should be considered target values for the synthesis of 3-methylbutanohydrazide.[1]

| Parameter | Value |

| Reactants | |

| Isovaleryl Chloride | 1.0 eq |

| Hydrazine Hydrate (35% aq.) | 1.25 eq |

| Sodium Hydroxide | 1.0 eq |

| Reaction Conditions | |

| Temperature | -5 to 0 °C |

| Time | 1-2 hours |

| Product | |

| Expected Yield | 50-60% |

| Appearance | White solid or colorless oil |

Pathway 2: The Ester Hydrazinolysis Route

This two-step pathway involves the initial formation of an ester from isovaleric acid, which is then converted to the hydrazide. This route avoids the use of thionyl chloride.

Caption: Workflow for the ester hydrazinolysis synthetic route.

Experimental Protocol: Fischer Esterification of Isovaleric Acid

-

In a round-bottom flask, combine isovaleric acid (1.0 eq) with an excess of an alcohol (e.g., methanol or ethanol, often used as the solvent).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops) to the mixture.[2][3][4]

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.

-

After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting ester can be purified by distillation.

Experimental Protocol: Hydrazinolysis of the Isovaleric Ester

-

To a round-bottom flask, add the isovaleric ester (1.0 eq) and hydrazine hydrate (1.1 - 1.5 eq).

-

If necessary, add a co-solvent like ethanol to ensure miscibility.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by observing the formation of a solid product or by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

-

The solid product can be collected by filtration and washed with a cold solvent (e.g., cold ethanol or diethyl ether).

-

If the product does not precipitate, the solvent and excess hydrazine can be removed under reduced pressure, and the resulting residue can be purified by recrystallization.

Quantitative Data (Typical)

The following data is based on typical Fischer esterification and hydrazinolysis reactions.

| Parameter | Value |

| Esterification | |

| Isovaleric Acid | 1.0 eq |

| Alcohol | Excess |

| Acid Catalyst | Catalytic |

| Temperature | Reflux |

| Time | 2-6 hours |

| Yield | >80% |

| Hydrazinolysis | |

| Isovaleric Ester | 1.0 eq |

| Hydrazine Hydrate | 1.1 - 1.5 eq |

| Temperature | Reflux |

| Time | 4-12 hours |

| Yield | 70-90% |

Safety Considerations

-

Isovaleric acid has a strong, unpleasant odor. Handle in a well-ventilated area.

-

Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. They release toxic gases (HCl, SO₂, CO, CO₂). All manipulations must be performed in a fume hood.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment, including gloves and safety glasses.

-

All reactions should be performed with appropriate safety measures, including the use of a fume hood, safety glasses, and chemical-resistant gloves.

Conclusion

The synthesis of 3-methylbutanohydrazide from isovaleric acid is a straightforward process that can be achieved through multiple reliable synthetic routes. The choice between the acyl chloride and the ester hydrazinolysis pathway will depend on the available reagents, equipment, and desired scale of the synthesis. The protocols and data provided in this guide offer a solid foundation for the successful laboratory preparation of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylbutanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 3-Methylbutanohydrazide. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive modeling for its physicochemical characteristics and outlines detailed, adaptable protocols for its synthesis and analysis based on established chemical principles. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further investigation into the potential applications of 3-Methylbutanohydrazide and its derivatives.

Physicochemical Properties

The physicochemical properties of 3-Methylbutanohydrazide have been predicted using computational models to provide a foundational dataset for research and experimental design. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Table 1: Predicted Physicochemical Properties of 3-Methylbutanohydrazide

| Property | Predicted Value |

| IUPAC Name | 3-methylbutanehydrazide |

| CAS Number | 24310-18-7[1] |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| Melting Point | Predicted: 65-75 °C |

| Boiling Point | Predicted: 250-260 °C |

| Water Solubility | Predicted: High |

| logP (octanol-water partition coefficient) | Predicted: -0.5 to 0.5 |

| pKa (most acidic) | Predicted: ~14-15 (N-H of hydrazide) |

| pKa (most basic) | Predicted: ~3-4 (NH₂ of hydrazide) |

| SMILES | CC(C)CC(=O)NN |

Note: The predicted values are generated from established online chemical property prediction tools and should be confirmed by experimental analysis.

Synthesis Protocols

Two primary, reliable methods for the synthesis of hydrazides are presented below. These can be readily adapted for the preparation of 3-Methylbutanohydrazide.

From 3-Methylbutanoic Acid

This method involves the direct reaction of a carboxylic acid with hydrazine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylbutanoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.2 to 2 equivalents) to the flask. For improved yields, a coupling agent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., EDC) with an activator (e.g., HOBt) can be pre-reacted with the carboxylic acid to form an activated intermediate before the addition of hydrazine.[2][3]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (50-80°C) for a period ranging from a few hours to overnight.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethanol/hexane) to yield pure 3-Methylbutanohydrazide.[4][5]

From an Ester of 3-Methylbutanoic Acid (e.g., Methyl 3-methylbutanoate)

This is a classic and widely used method for hydrazide synthesis.[2][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-methylbutanoate (1 equivalent) in a solvent such as methanol or ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.5 to 3 equivalents) to the solution.

-

Reaction Conditions: The mixture is typically refluxed for several hours (e.g., 4-24 hours).[4] The reaction progress can be monitored by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting solid or oil is then purified by recrystallization from an appropriate solvent to afford the desired 3-Methylbutanohydrazide.[4]

Analytical Protocols

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis and characterization of 3-Methylbutanohydrazide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of small molecules.[6][7]

Methodology:

-

Column: A reversed-phase C18 column is generally suitable for a molecule of this polarity.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a common starting point. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm is appropriate for the amide chromophore.

-

Sample Preparation: The sample should be dissolved in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.[8][9][10][11]

¹H NMR:

-

The proton NMR spectrum is expected to show signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the CH group, and a doublet for the CH₂ group adjacent to the carbonyl).

-

The N-H protons of the hydrazide moiety will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR:

-

The carbon NMR will show distinct signals for the carbonyl carbon and the carbons of the isobutyl group.

Sample Preparation: The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[12][13]

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.

-

Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. Adducts with sodium [M+Na]⁺ may also be observed.

-

Fragmentation: Tandem MS (MS/MS) can be used to analyze the fragmentation pattern, which would likely involve the loss of NH₃ and cleavage of the C-C and C-N bonds.

Potential Biological Activities and Signaling Pathways

While there is no specific literature on the biological activity of 3-Methylbutanohydrazide, the hydrazide moiety is a common feature in many biologically active compounds. Hydrazide derivatives have been reported to exhibit a range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] This suggests that 3-Methylbutanohydrazide could be a valuable starting point for the synthesis of novel bioactive molecules.

Visualizations

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of 3-Methylbutanohydrazide.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway that could be investigated for novel hydrazide-containing compounds, based on their potential antimicrobial properties. This is a speculative model for research purposes only.

Caption: Hypothetical mechanism of action for a novel hydrazide-based antimicrobial agent.

References

- 1. osti.gov [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecule HPLC [sigmaaldrich.com]

- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of novel hydrazine metabolites by 15N-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylbutanohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylbutanohydrazide, including its chemical identity, spectral data, and a detailed experimental protocol for its synthesis. This information is crucial for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Chemical Identity

| Identifier | Value |

| Chemical Name | 3-Methylbutanohydrazide |

| CAS Number | 24310-18-7 |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| Synonyms | Isovaleric acid hydrazide, Isovalerohydrazide, 3-Methylbutanoic acid hydrazide |

Spectral Data

While specific experimental spectra for 3-Methylbutanohydrazide are not widely available in public databases, the following tables outline the expected spectral characteristics based on its chemical structure and data from analogous compounds. These predicted values serve as a reference for the identification and characterization of 3-Methylbutanohydrazide.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (isopropyl) | ~ 0.9 | Doublet | 6H |

| -CH- (isopropyl) | ~ 2.1 | Multiplet | 1H |

| -CH₂- | ~ 2.0 | Doublet | 2H |

| -NH- | ~ 8.5 (broad) | Singlet | 1H |

| -NH₂ | ~ 4.2 (broad) | Singlet | 2H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (isopropyl) | ~ 22 |

| -CH- (isopropyl) | ~ 25 |

| -CH₂- | ~ 45 |

| C=O (carbonyl) | ~ 175 |

IR (Infrared) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3350 - 3250 | Strong, Broad |

| C-H Stretch (alkane) | 2960 - 2870 | Strong |

| C=O Stretch (amide I) | 1680 - 1630 | Strong |

| N-H Bend (amide II) | 1640 - 1550 | Medium |

Mass Spectrometry

| Fragment | m/z (Mass-to-Charge Ratio) | Comment |

| [M]⁺ | 116 | Molecular Ion |

| [M - NH₂]⁺ | 100 | Loss of amino group |

| [M - CONHNH₂]⁺ | 57 | Loss of hydrazide group (isobutyl fragment) |

| [C₃H₇]⁺ | 43 | Isopropyl fragment |

Experimental Protocol: Synthesis of 3-Methylbutanohydrazide

This section details a standard laboratory procedure for the synthesis of 3-Methylbutanohydrazide from ethyl 3-methylbutanoate.

Reaction Scheme:

Caption: A schematic overview of the synthesis process for 3-Methylbutanohydrazide.

An In-depth Technical Guide to the Solubility of 3-Methylbutanohydrazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylbutanohydrazide. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information derived from related compounds and synthesis descriptions, detailed experimental protocols for solubility determination, and the underlying chemical principles governing its solubility.

Introduction to 3-Methylbutanohydrazide

3-Methylbutanohydrazide, also known as isovaleric acid hydrazide or isovalerohydrazide, is an organic compound with the chemical formula C₅H₁₂N₂O. Its structure, featuring a branched alkyl group and a polar hydrazide functional group, dictates its solubility behavior in various organic solvents. The presence of the hydrazide group (-CONHNH₂) allows for hydrogen bonding, which plays a significant role in its interaction with protic and aprotic polar solvents.

Qualitative Solubility of 3-Methylbutanohydrazide

Based on these general principles for related compounds, 3-Methylbutanohydrazide is likely to be soluble in:

-

Polar Protic Solvents: such as methanol, ethanol, and other lower alcohols, due to the potential for hydrogen bonding with both the carbonyl oxygen and the amine hydrogens of the hydrazide group.

-

Polar Aprotic Solvents: such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are effective at solvating polar molecules.

Its solubility is expected to be lower in non-polar solvents like hexane and toluene, as the non-polar alkyl chain is not large enough to dominate the molecule's overall polar character.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of 3-Methylbutanohydrazide in various organic solvents, the following experimental protocols are recommended.

1. Isothermal Saturation Method (Shake-Flask Method)

This is a reliable method for determining the thermodynamic solubility of a compound.

-

Materials:

-

3-Methylbutanohydrazide (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

Small, sealable glass vials

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analysis method (e.g., UV-Vis spectrophotometry if the compound has a chromophore).

-

-

Procedure:

-

Add an excess amount of solid 3-Methylbutanohydrazide to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C, 37 °C).

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-Methylbutanohydrazide in the diluted sample using a pre-validated HPLC or other analytical method.

-

Calculate the solubility in units such as g/L or mol/L.

-

2. Recrystallization for Qualitative Assessment and Purification

Recrystallization is a technique used for the purification of solid compounds and relies on differential solubility at different temperatures. It can also be used to identify suitable solvents for a compound.

-

Procedure:

-

Place a small amount of crude 3-Methylbutanohydrazide in a test tube.

-

Add a small amount of the chosen solvent and heat the mixture gently.

-

Continue adding the solvent dropwise with heating until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[4]. This observation provides a qualitative measure of its solubility characteristics.

-

Data Presentation

As no specific quantitative data was found in the literature, a template for the data table is provided below for researchers to populate with their experimental findings.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Reference |

| Methanol | 25 | Isothermal Saturation | [Your Data] | ||

| Ethanol | 25 | Isothermal Saturation | [Your Data] | ||

| Acetone | 25 | Isothermal Saturation | [Your Data] | ||

| Ethyl Acetate | 25 | Isothermal Saturation | [Your Data] | ||

| Acetonitrile | 25 | Isothermal Saturation | [Your Data] | ||

| Toluene | 25 | Isothermal Saturation | [Your Data] | ||

| Hexane | 25 | Isothermal Saturation | [Your Data] |

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the factors influencing the solubility of 3-Methylbutanohydrazide.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Caption: Factors Influencing Solubility of 3-Methylbutanohydrazide.

References

Crystal Structure Analysis of 3-Methylbutanohydrazide: A Methodological Overview

Researchers, scientists, and drug development professionals often rely on detailed structural information to understand molecular interactions and guide the design of new therapeutic agents. This technical guide outlines the methodologies involved in the crystal structure analysis of hydrazide-containing compounds, using 3-Methylbutanohydrazide as a focal point. While a specific crystal structure for 3-Methylbutanohydrazide is not publicly available in crystallographic databases as of this writing, this paper details the established experimental protocols and analytical techniques that would be employed in its determination.

The process of determining the crystal structure of a small molecule like 3-Methylbutanohydrazide is a multi-step endeavor that integrates synthesis, crystallization, and X-ray diffraction analysis. Each stage requires meticulous execution to yield high-quality data suitable for atomic-level structural elucidation.

Experimental Protocols

A detailed workflow for the crystal structure analysis of a compound such as 3-Methylbutanohydrazide would typically involve the following key experiments:

1. Synthesis and Purification: The initial step is the synthesis of 3-Methylbutanohydrazide, followed by rigorous purification to ensure a homogenous sample, which is critical for successful crystallization.

2. Crystallization: The purified compound is then subjected to various crystallization techniques to obtain single crystals of suitable size and quality for X-ray diffraction. Common methods include slow evaporation, vapor diffusion, and cooling crystallization, often screened with a variety of solvents and solvent systems.

3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. This involves irradiating the crystal with X-rays and recording the diffraction pattern.[1][2][3] Data collection strategies aim to capture a complete and redundant set of reflections.[3]

4. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[2]

Data Presentation

Once the crystal structure is determined, the quantitative data are typically summarized in standardized tables for clear and concise presentation. These tables facilitate the comparison of key crystallographic parameters.

Table 1: Crystal Data and Structure Refinement for 3-Methylbutanohydrazide (Hypothetical)

| Parameter | Value |

| Empirical formula | C5H12N2O |

| Formula weight | 116.16 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = X.XXX Å, β = XX.XX° | |

| c = X.XXX Å, γ = 90° | |

| Volume | XXX.X ų |

| Z | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | X.XX x X.XX x X.XX mm |

| Theta range for data collection | X.XX to XX.XX° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | XXXX |

| Independent reflections | XXXX [R(int) = X.XXXX] |

| Completeness to theta = XX.XX° | XX.X % |

| Absorption correction | Multi-scan |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | XXXX / X / XXX |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R1 = X.XXXX, wR2 = X.XXXX |

| R indices (all data) | R1 = X.XXXX, wR2 = X.XXXX |

| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |

Mandatory Visualizations

Visual representations are crucial for understanding the workflow and the relationships between different experimental stages.

Figure 1. Experimental workflow for crystal structure analysis.

This in-depth guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 3-Methylbutanohydrazide. While the specific structural data for this compound is not currently available, the outlined protocols and data presentation standards represent the established best practices in the field of chemical crystallography, offering a valuable resource for researchers in drug discovery and materials science.

References

Thermal Stability and Decomposition of 3-Methylbutanohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Methylbutanohydrazide (also known as isovaleryl hydrazide). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the foundational principles of thermal analysis, expected decomposition behaviors based on analogous chemical structures, and detailed experimental protocols for assessing thermal hazards. The methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented, as these are primary techniques for evaluating thermal stability. This guide is intended to be a resource for researchers in drug development and other scientific fields where understanding the thermal characteristics of hydrazide-containing compounds is critical for safety and process control.

Introduction

3-Methylbutanohydrazide is a carboxylic acid hydrazide, a class of compounds recognized for their diverse biological activities and applications as intermediates in pharmaceutical synthesis. The hydrazide functional group, while imparting useful chemical reactivity, can also be associated with thermal instability. An understanding of a compound's thermal behavior is paramount for safe handling, storage, and the design of robust manufacturing processes. Thermal events such as melting, crystallization, and decomposition can be energetic, and in some cases, can lead to runaway reactions if not properly characterized and controlled.

This guide will address the principles of thermal analysis, present methodologies for key analytical techniques, and discuss the likely decomposition pathways for aliphatic hydrazides like 3-Methylbutanohydrazide.

Thermal Analysis Methodologies

The primary techniques for assessing the thermal stability of a compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on the thermal events a substance undergoes upon heating.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.[2][3]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a DSC pan (e.g., aluminum, copper, or gold). The pan is then hermetically sealed.

-

Instrument Setup:

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

-

Temperature Program:

-

The sample is typically heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range. The starting temperature should be well below any expected thermal events, and the final temperature should be high enough to encompass all events of interest.

-

An initial isothermal period may be used to allow the sample to equilibrate.

-

-

Data Analysis: The resulting DSC curve plots heat flow against temperature.

-

Endothermic events (e.g., melting) appear as peaks pointing downwards. The onset temperature and the peak maximum are recorded. The area under the peak corresponds to the enthalpy of the transition (ΔH).

-

Exothermic events (e.g., decomposition) appear as peaks pointing upwards. The onset temperature of the exotherm is a critical indicator of the start of decomposition. The enthalpy of decomposition can be calculated from the peak area and is a measure of the energy released.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the thermal stability and composition of materials by observing the temperatures at which mass loss occurs.[5][6]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A slightly larger sample than for DSC (typically 5-10 mg) is weighed into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

The sample pan is placed onto the TGA's microbalance.

-

The furnace is sealed, and the system is purged with a selected gas (e.g., nitrogen for inert atmosphere, or air/oxygen for oxidative stability studies) at a controlled flow rate.

-

-

Temperature Program:

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through a temperature range relevant to the sample's stability.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature.

-

A stable region of the curve indicates no mass loss.

-

A step-wise drop in the curve indicates a mass loss event, such as decomposition or volatilization. The temperature at which the mass loss begins (onset temperature) is a key indicator of thermal stability.

-

The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rate.

-

Expected Thermal Behavior of 3-Methylbutanohydrazide

While specific experimental data for 3-Methylbutanohydrazide is not available, the thermal behavior of analogous aliphatic hydrazides can be inferred.

Data Presentation

The following table presents representative data that would be expected from a thermal analysis of a simple aliphatic hydrazide like 3-Methylbutanohydrazide. Note: These values are illustrative and should not be considered as experimentally verified data for 3-Methylbutanohydrazide.

| Parameter | Expected Value Range | Method | Significance |

| Melting Point (Tonset) | 40 - 80 °C | DSC | Purity and physical characterization |

| Enthalpy of Fusion (ΔHfus) | 100 - 200 J/g | DSC | Energy required for melting |

| Decomposition Onset (Tonset) | 120 - 200 °C | DSC/TGA | Temperature at which decomposition begins |

| Enthalpy of Decomposition (ΔHdecomp) | 500 - 1500 J/g | DSC | Energy released during decomposition; indicates hazard potential |

| Mass Loss at 250 °C | > 50% | TGA | Extent of decomposition at a given temperature |

Visualization of Processes

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Caption: Workflow for Thermal Stability Assessment.

Postulated Decomposition Pathway

The thermal decomposition of acylhydrazides can proceed through various pathways. A plausible initial step involves the cleavage of the N-N bond, which is often the weakest bond in the hydrazide moiety. This can be followed by a series of radical reactions.

Caption: Plausible Decomposition Pathway for an Aliphatic Hydrazide.

Safety Considerations

Given the energetic nature of the hydrazide group, 3-Methylbutanohydrazide should be handled with caution until its thermal properties are fully characterized. Key safety considerations include:

-

Avoid High Temperatures: Based on the general behavior of related compounds, heating 3-Methylbutanohydrazide above 100 °C should be avoided without a prior thorough thermal hazard assessment.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can catalyze decomposition.

-

Scale-up: Thermal hazards become more significant at a larger scale due to reduced heat dissipation. Any scale-up of reactions involving 3-Methylbutanohydrazide should be preceded by a comprehensive safety review, including calorimetric studies.

Conclusion

While specific experimental data on the thermal stability and decomposition of 3-Methylbutanohydrazide is limited, this guide provides a framework for its evaluation. The use of DSC and TGA is essential for characterizing its thermal properties, including its melting point, decomposition onset temperature, and the energy released during decomposition. The provided experimental protocols and illustrative diagrams serve as a valuable resource for researchers and professionals in drug development for ensuring the safe handling and processing of this and related hydrazide compounds. It is strongly recommended that experimental thermal analysis be conducted to obtain specific data for 3-Methylbutanohydrazide before its use in any process where it may be subjected to elevated temperatures.

References

- 1. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. Butyrohydrazide | C4H10N2O | CID 77079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylbutanohydrazide for Researchers and Drug Development Professionals

Introduction

3-Methylbutanohydrazide, also known as Isovaleric acid hydrazide, is a carbohydrazide compound with the chemical formula C5H12N2O. This versatile molecule is of growing interest to the scientific community, particularly in the fields of coordination chemistry and as a potential building block in drug discovery and development. Its unique structural features, including the hydrazide functional group, allow for a variety of chemical modifications and applications, such as its use in the synthesis of metal complexes and as a potential linker in drug conjugates. This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data of 3-Methylbutanohydrazide, along with insights into its synthesis and potential applications.

Commercial Availability and Suppliers

3-Methylbutanohydrazide (CAS No. 24310-18-7) is available from a select number of chemical suppliers specializing in research and development compounds. While not as widely stocked as common laboratory reagents, it can be procured from companies that offer extensive catalogs of building blocks and intermediates. Identified potential suppliers include:

-

Oakwood Products, Inc.: A US-based supplier of fine organic chemicals for the pharmaceutical and chemical industries.

-

Amadis Chemical Company Limited: A global manufacturer and supplier of pharmaceutical intermediates and fine chemicals.

Researchers are advised to contact these suppliers directly to inquire about current stock, purity levels, and available technical documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Physicochemical and Spectroscopic Data

A comprehensive summary of the known quantitative data for 3-Methylbutanohydrazide is presented in the tables below. This information is crucial for experimental design, reaction monitoring, and compound characterization.

Table 1: Physicochemical Properties of 3-Methylbutanohydrazide

| Property | Value | Reference |

| CAS Number | 24310-18-7 | |

| Molecular Formula | C5H12N2O | |

| Molecular Weight | 116.16 g/mol | |

| Melting Point | 158 °C | [1] |

| Boiling Point | 250.8 ± 9.0 °C |

Table 2: Spectroscopic Data for 3-Methylbutanohydrazide

| Spectroscopic Technique | Key Data Points | Reference |

| Infrared (IR) Spectroscopy | Bidentate coordination via carbonyl oxygen and primary amino nitrogen observed in metal complexes. | [1] |

Experimental Protocols

Synthesis of 3-Methylbutanohydrazide (Isovaleric Acid Hydrazide)

A common method for the synthesis of hydrazides is through the hydrazinolysis of the corresponding ester. While a specific detailed protocol for 3-Methylbutanohydrazide is not widely published, a general procedure can be adapted from the synthesis of similar compounds.

General Workflow for Hydrazide Synthesis:

Caption: General workflow for the synthesis of 3-Methylbutanohydrazide.

Methodology:

-

Esterification (if starting from the carboxylic acid): 3-Methylbutanoic acid (isovaleric acid) is first converted to its methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Hydrazinolysis: The resulting ester (e.g., methyl 3-methylbutanoate) is dissolved in a suitable solvent, commonly ethanol. An excess of hydrazine hydrate is then added to the solution.

-

Reaction: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, which often leads to the precipitation of the hydrazide product. The solid product is then collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried. Further purification can be achieved by recrystallization.

Synthesis of Metal Complexes with Isovaleric Acid Hydrazide

One of the documented applications of 3-Methylbutanohydrazide is in the synthesis of metal (II) nitrate complexes (where M = Co, Ni, Cu).[1]

Experimental Workflow for Metal Complex Synthesis:

Caption: Workflow for synthesizing metal complexes of 3-Methylbutanohydrazide.

Methodology:

-

Preparation of Solutions: Separate solutions of 3-Methylbutanohydrazide and the desired metal(II) nitrate are prepared in ethanol.

-

Complexation: The ethanolic solution of the metal salt is added dropwise to the stirred solution of the hydrazide ligand.

-

Precipitation: The formation of the complex is often indicated by the appearance of a precipitate. The mixture is typically stirred for a period to ensure complete reaction.

-

Isolation: The precipitated complex is collected by filtration, washed with ethanol to remove any unreacted starting materials, and then dried.

Potential Applications in Drug Discovery

While specific biological activities or signaling pathways directly involving 3-Methylbutanohydrazide are not extensively documented in publicly available literature, its chemical structure suggests several potential applications in drug discovery and development.

Role as a Linker in Drug Conjugates

The hydrazide functional group is a valuable tool in bioconjugation chemistry. Hydrazides can react with aldehydes and ketones to form stable hydrazone linkages. This chemistry is often employed in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[2][3][4][5][]

Conceptual Signaling Pathway for a Hydrazone-Linked Drug Conjugate:

Caption: Conceptual pathway of a hydrazone-linked antibody-drug conjugate.

In this model, 3-Methylbutanohydrazide could serve as the core of the linker molecule. One end would be attached to a cytotoxic drug, and the other end (the hydrazide) would be available to react with an aldehyde-functionalized antibody or targeting ligand. The resulting hydrazone bond is relatively stable at physiological pH but can be designed to be cleavable in the acidic environment of endosomes or lysosomes within target cells, leading to the release of the active drug.

Use in the Synthesis of Biologically Active Heterocycles

Hydrazides are common precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. These heterocyclic scaffolds are prevalent in many approved drugs and are considered "privileged structures" in medicinal chemistry. The isobutyl group of 3-Methylbutanohydrazide could provide desirable lipophilic characteristics to novel heterocyclic drug candidates.

Conclusion

3-Methylbutanohydrazide is a chemical entity with demonstrated utility in coordination chemistry and significant potential in the field of drug discovery, particularly as a versatile linker in conjugate chemistry and as a precursor for novel heterocyclic compounds. While detailed technical data and biological applications are still emerging, this guide provides a foundational understanding for researchers and drug development professionals interested in exploring the properties and applications of this compound. Further investigation into its biological activity and the development of detailed analytical specifications will be crucial for unlocking its full potential in medicinal chemistry and materials science.

References

- 1. ikprress.org [ikprress.org]

- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njbio.com [njbio.com]

- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 3-Methylbutanohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The core structure, characterized by the presence of a hydrazide (-CONHNH2) or hydrazone (-C=N-NH-CO-) moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide focuses on the derivatives of 3-methylbutanohydrazide, exploring their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. The structural framework of 3-methylbutanohydrazide offers a unique lipophilic character that can influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making it an interesting starting point for drug discovery.

Hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, possess an azometine (-NHN=CH-) group which is crucial for their biological activities.[1] These derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide will provide an in-depth overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Synthesis of 3-Methylbutanohydrazide Derivatives

The synthesis of 3-methylbutanohydrazide derivatives, particularly hydrazones, is typically a straightforward process involving the condensation reaction between 3-methylbutanohydrazide and a variety of aldehydes or ketones. This reaction is often carried out in a suitable solvent like ethanol and may be catalyzed by a small amount of acid.[3]

A general synthetic scheme involves dissolving 3-methylbutanohydrazide in ethanol, followed by the addition of the desired aldehyde or ketone. The mixture is then refluxed for a period, and upon cooling, the product often precipitates out and can be purified by recrystallization.[4]

Figure 1: General workflow for the synthesis of 3-Methylbutanohydrazide derivatives.

Biological Activities

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[6]

Quantitative Data for Antimicrobial Activity of Hydrazide Derivatives

| Compound Type | Test Organism | Activity Metric | Value | Reference |

| Hydrazide-hydrazone 5f | Bacillus subtilis ATCC 6051 | Inhibition Zone | 20.4 ± 0.25 mm | [3] |

| Hydrazide-hydrazone 5f | Escherichia coli ATCC 25922 | Inhibition Zone | 16.9 ± 0.29 mm | [3] |

| Hydrazide-hydrazone 5f | Staphylococcus aureus | Inhibition Zone | 16.0 ± 0.31 mm | [3] |

| Hydrazide-hydrazone 5f | Klebsiella pneumoniae ATCC 13883 | Inhibition Zone | 19.9 ± 0.71 mm | [3] |

| Hydrazide-hydrazone 5c | Bacillus subtilis ATCC 6051 | MIC | 2.5 µg/mL | [3] |

| Hydrazide-hydrazone 5f | Escherichia coli ATCC 25922 | MIC | 2.5 µg/mL | [3] |

| Hydrazide-hydrazone 5f | Klebsiella pneumoniae ATCC 13883 | MIC | 2.5 µg/mL | [3] |

| Aminoguanidine-acylhydrazone 3f | Staphylococcus aureus | MIC | 4 µg/mL | [7][8] |

| Aminoguanidine-acylhydrazone 3d | Bacillus subtilis CMCC 63501 | MIC | 4 µg/mL | [8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method [6]

-

Preparation of Bacterial Inoculum: A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included. The plate is incubated at 37°C for 16-20 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticonvulsant Activity

Several studies have highlighted the potential of hydrazone derivatives as anticonvulsant agents.[1][9] Their mechanism of action may involve modulation of ion channels or enhancement of GABAergic neurotransmission.[9][10]

Quantitative Data for Anticonvulsant Activity of Hydrazide Derivatives

| Compound Type | Animal Model | Test | Dose (mg/kg) | Activity | Reference |

| Pyrrolidine-2,5-dione derivative 4 | Mouse | MES | 62.14 (ED₅₀) | Anticonvulsant | [9] |

| Pyrrolidine-2,5-dione derivative 4 | Mouse | 6 Hz | 75.59 (ED₅₀) | Anticonvulsant | [9] |

| Pyrrolidine-2,5-dione derivative 3 | Mouse | scPTZ | 100 | 50% protection | [9] |

| Dihydro-pyrimidine-5-carbonitrile 4 | Mouse | MES & scPTZ | 30 | Active | [11] |

| Dihydro-pyrimidine-5-carbonitrile 9 | Mouse | MES & scPTZ | 30 | Active | [11] |

Experimental Protocol: Maximal Electroshock (MES) Test [11][12]

-

Animal Model: Male albino mice (20-25 g) are typically used.

-

Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses.

-

Induction of Seizure: After a specific time interval (e.g., 30 minutes or 4 hours), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure.

-

Evaluation: The ability of the compound to abolish the hind limb tonic extension is considered a measure of anticonvulsant activity.

Anticancer Activity

The anticancer potential of hydrazide-hydrazone derivatives has been explored against various cancer cell lines.[13][14] These compounds can induce apoptosis and inhibit cell proliferation through different mechanisms.[13]

Quantitative Data for Anticancer Activity of Hydrazide Derivatives

| Compound Type | Cell Line | Activity Metric | Value (µM) | Reference |

| Hydrazide-hydrazone 3h | PC-3 (Prostate) | IC₅₀ | 1.32 | [13] |

| Hydrazide-hydrazone 3h | MCF-7 (Breast) | IC₅₀ | 2.99 | [13] |

| Hydrazide-hydrazone 3h | HT-29 (Colon) | IC₅₀ | 1.71 | [13] |

| 3-Methylquinoxaline 27a | VEGFR-2 | IC₅₀ | 0.0032 | [15] |

| 3-Methylquinoxaline 27a | MCF-7 (Breast) | IC₅₀ | 7.7 | [15] |

| 3-Methylquinoxaline 27a | HepG2 (Liver) | IC₅₀ | 4.5 | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity [13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Figure 3: Logical pathway for in vitro anticancer evaluation of hydrazide derivatives.

Enzyme Inhibitory Activity

Hydrazide derivatives have also been investigated as inhibitors of various enzymes, which is a key strategy in the treatment of several diseases.[16] For instance, inhibition of α-glucosidase is a therapeutic approach for managing type 2 diabetes.[17]

Quantitative Data for Enzyme Inhibitory Activity of Hydrazide Derivatives

| Compound Type | Enzyme | Activity Metric | Value (µM) | Reference |

| Phenylhydrazone 2a | hMAO-A | IC₅₀ | 0.342 | [18] |

| Phenylhydrazone 2b | hMAO-A | IC₅₀ | 0.028 | [18] |

| 5-fluoro-2-oxindole 3f | α-glucosidase | IC₅₀ | 35.83 | [16] |

| Acridine-9-carboxamide derivative | α-glucosidase | IC₅₀ | 80.3 ± 0.9 | [16] |

| Dihydrofuro[3,2-b]piperidine 32 | α-glucosidase | IC₅₀ | 0.07 | [17] |

Experimental Protocol: α-Glucosidase Inhibition Assay [19]

-

Reaction Mixture: A reaction mixture is prepared containing the α-glucosidase enzyme, the test compound at various concentrations, and a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).

-

Stopping the Reaction: The reaction is terminated by adding a solution of sodium carbonate (Na₂CO₃).

-

Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 401 nm.

-

Calculation of Inhibition: The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined.

Conclusion

Derivatives of 3-methylbutanohydrazide represent a promising class of compounds with a diverse range of potential biological activities. Their straightforward synthesis and the tunability of their structure allow for the generation of large libraries for screening. The antimicrobial, anticonvulsant, anticancer, and enzyme inhibitory properties highlighted in this guide underscore the therapeutic potential of this chemical scaffold. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their pharmacological profiles and to advance the development of novel drug candidates based on the 3-methylbutanohydrazide core. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective therapeutic agents.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. impactfactor.org [impactfactor.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. brieflands.com [brieflands.com]

- 8. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.sciepub.com [pubs.sciepub.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and in vitro α-glucosidase inhibitory activity of some of the derivatives of 3-methylrhodanine | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

3-Methylbutanohydrazide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbutanohydrazide, a derivative of isovaleric acid, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, combining a reactive hydrazide moiety with an isobutyl group, provide a scaffold for the construction of a diverse array of heterocyclic compounds. This technical guide details the synthesis of 3-methylbutanohydrazide and explores its application in the preparation of key heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to enable researchers to effectively utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development, where such heterocyclic motifs are of paramount importance.

Introduction

Hydrazides are a well-established class of organic compounds that serve as pivotal intermediates in the synthesis of a multitude of heterocyclic systems. Their utility stems from the presence of two nucleophilic nitrogen atoms, which can readily participate in cyclization reactions. 3-Methylbutanohydrazide, in particular, offers the additional advantage of introducing an isobutyl group, a common lipophilic fragment found in many biologically active molecules. This guide provides a comprehensive overview of the synthesis and synthetic applications of 3-methylbutanohydrazide as a foundational component for generating molecular diversity.

Synthesis of 3-Methylbutanohydrazide

The synthesis of 3-methylbutanohydrazide is a straightforward two-step process commencing with the readily available 3-methylbutanoic acid.

Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of Ethyl 3-Methylbutanoate

-

Materials:

-

3-Methylbutanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methylbutanoic acid (1.0 mol) and absolute ethanol (3.0 mol).

-

Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while cooling in an ice bath.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling, pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure ethyl 3-methylbutanoate.

-

Step 2: Synthesis of 3-Methylbutanohydrazide

-

Materials:

-

Ethyl 3-methylbutanoate

-

Hydrazine hydrate (80-95%)

-

Ethanol

-

-

Procedure:

-

To a solution of ethyl 3-methylbutanoate (1.0 mol) in ethanol, add hydrazine hydrate (1.2 mol).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 3-methylbutanohydrazide.

-

Applications in Heterocyclic Synthesis

3-Methylbutanohydrazide serves as a versatile precursor for the synthesis of various five-membered heterocyclic rings, which are prevalent in numerous pharmaceuticals.

Synthesis of Pyrazole Derivatives

Pyrazoles are synthesized through the condensation of a hydrazide with a 1,3-dicarbonyl compound. The isobutyl group from 3-methylbutanohydrazide is incorporated into the final pyrazole structure.

-

Materials:

-

3-Methylbutanohydrazide

-

Pentane-2,4-dione (acetylacetone)

-

Glacial acetic acid

-

Ethanol

-

-

Procedure:

-

Dissolve 3-methylbutanohydrazide (10 mmol) in ethanol in a round-bottom flask.

-

Add pentane-2,4-dione (10 mmol) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole derivative.

-

| Product | Reagents | Solvent | Conditions | Yield (%) | M.p. (°C) |

| 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-one | 3-Methylbutanohydrazide, Pentane-2,4-dione | Ethanol | Reflux, 5h | ~85 | - |

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles can be synthesized from 3-methylbutanohydrazide through several routes, most commonly via cyclization of a diacylhydrazine intermediate or reaction with carbon disulfide.

-

Materials:

-

3-Methylbutanohydrazide

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Dissolve potassium hydroxide (12 mmol) in ethanol in a round-bottom flask.

-

Add 3-methylbutanohydrazide (10 mmol) and stir until dissolved.

-

Add carbon disulfide (15 mmol) dropwise and reflux the mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

-

Pour the residue into ice-water and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 5-isobutyl-1,3,4-oxadiazole-2-thiol.

-

| Product | Reagents | Solvent | Conditions | Yield (%) | M.p. (°C) |

| 5-Isobutyl-1,3,4-oxadiazole-2-thiol | 3-Methylbutanohydrazide, CS₂, KOH | Ethanol | Reflux, 9h | 71-81 | - |

Synthesis of 1,2,4-Triazole Derivatives

4-Amino-1,2,4-triazole-3-thiols can be synthesized from hydrazides by reaction with thiosemicarbazide followed by cyclization.

-

Materials:

-

3-Methylbutanohydrazide

-

Thiosemicarbazide

-

Sodium hydroxide

-

Water or Ethanol

-

-

Procedure:

-

Step 1: A mixture of 3-methylbutanohydrazide (10 mmol) and thiosemicarbazide (10 mmol) is heated at a temperature above their melting points until a homogenous melt is formed and then cooled to obtain the acylthiosemicarbazide intermediate.

-

Step 2: The crude acylthiosemicarbazide is then refluxed in an aqueous solution of sodium hydroxide (8%, 50 mL) for 4-6 hours.

-

After cooling, the reaction mixture is filtered and the filtrate is acidified with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the pure triazole derivative.

-

| Product | Reagents | Solvent | Conditions | Yield (%) | M.p. (°C) |

| 4-Amino-5-isobutyl-4H-1,2,4-triazole-3-thiol | 3-Methylbutanohydrazide, Thiosemicarbazide, NaOH | Water | Reflux, 5h | - | - |

Spectral Data

The structural elucidation of derivatives of 3-methylbutanohydrazide is confirmed through various spectroscopic techniques. Below is representative ¹H NMR data for a triazole derivative incorporating the isobutyl moiety.

¹H NMR Data for 1-((5-Isobutyl-4-propyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.74 | br. s. | 1H | OH |

| 3.90–3.80 | m | 1H | CHOH |

| 3.80–3.72 | m | 2H | NCH₂CH₂CH₃ |

| 3.30 | dd | 1H | SCH₂ |

| 3.08 | dd | 1H | SCH₂ |

| 2.49 | d | 2H | CH₂CH(CH₃)₂ |

| 2.16–2.05 | m | 1H | CH(CH₃)₂ |

| 0.97 | d | 6H | CH(CH₃)₂ |

| 0.91 | t | 3H | CH₂CH₃ |

Biological Significance of Derived Heterocycles

The heterocyclic scaffolds synthesized from 3-methylbutanohydrazide are of significant interest in medicinal chemistry due to their wide range of reported biological activities.

-

Pyrazole Derivatives: Many pyrazole-containing compounds have demonstrated antimicrobial, anti-inflammatory, and analgesic properties. The incorporation of the isobutyl group can enhance lipophilicity, potentially improving cell membrane permeability and biological activity.

-

1,3,4-Oxadiazole Derivatives: This class of compounds is known for its broad spectrum of bioactivities, including antifungal, antibacterial, and anticancer effects. The 5-isobutyl-1,3,4-oxadiazole-2-thiol synthesized from 3-methylbutanohydrazide is a versatile intermediate for further functionalization to explore these activities.

-

1,2,4-Triazole Derivatives: Triazoles are a cornerstone of many antifungal drugs and also exhibit a range of other activities, including anticancer and antimicrobial properties. The 4-amino-5-isobutyl-4H-1,2,4-triazole-3-thiol provides a platform for the synthesis of novel triazole-based therapeutic agents.

Conclusion

3-Methylbutanohydrazide is a readily accessible and highly useful building block for the synthesis of a variety of biologically relevant heterocyclic compounds. The straightforward protocols for its preparation and subsequent cyclization reactions make it an attractive starting material for generating libraries of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The isobutyl moiety it imparts can favorably influence the pharmacokinetic properties of the resulting molecules. This guide provides the necessary foundational knowledge and practical methodologies for researchers to harness the synthetic potential of 3-methylbutanohydrazide in their drug discovery and development programs.

Methodological & Application

Application Notes and Protocols: Synthesis of Hydrazones from 3-Methylbutanohydrazide and Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. Hydrazones have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.

The 3-methylbutanohydrazide moiety, derived from isovaleric acid, provides a lipophilic isopropyl group that can influence the pharmacokinetic and pharmacodynamic properties of the resulting hydrazone derivatives. By systematically varying the aldehyde reactant, a library of novel hydrazones can be generated, allowing for the exploration of structure-activity relationships (SAR) and the optimization of desired biological activities.

These application notes provide detailed protocols for the synthesis of a series of hydrazones from 3-methylbutanohydrazide and various substituted aldehydes. The protocols are designed to be straightforward and reproducible, making them suitable for both academic research and industrial drug discovery settings.

Synthesis of Hydrazones from 3-Methylbutanohydrazide

The general reaction for the synthesis of hydrazones from 3-methylbutanohydrazide and an aldehyde is depicted below:

Caption: General reaction scheme for hydrazone synthesis.